Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
Description
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl ester at position 6 and a methyl group at position 5. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-methyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(8(14)15-2)7(13)12-4-3-10-9(12)11-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
TXOYJMIGTORTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs):
Recent advances include multicomponent reactions that combine aldehydes, guanidine derivatives, and β-ketoesters in a single step, facilitating rapid assembly of the heterocyclic framework with diverse substitutions. These methods enhance efficiency and yield.
Cyclocondensation of Thioxopyrimidine Precursors:
Another route involves cyclocondensation of 6-aryl-4-oxo-2-thioxopyrimidine-5-carbonitriles with suitable electrophiles, such as α-halogenated esters, under reflux conditions. This approach, detailed in the research by Makhlouf et al., involves the alkylation at the N-3 position followed by cyclization to form the target compound.
Reaction Data (from Tables 1 and 2):
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 7a | 2a | Ethyl bromoacetate + K2CO3 | Ethanol | 64 | 152-155 |
| 8a | 2a | Chloroacetone | Acetone | 68 | 165-170 |
Laboratory Optimization
Optimizing reaction conditions—such as temperature, solvent choice, and base concentration—is crucial for maximizing yield and purity. Recrystallization and chromatographic techniques are employed for purification, with spectral analyses (IR, NMR, MS) confirming the structure and purity of the synthesized compounds.
Summary of Synthesis Data
| Method | Key Reagents | Solvent | Reaction Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|---|---|
| Condensation + Cyclization | Ethyl acetoacetate + Guanidine | Ethanol | Reflux | 50-80 | Classical route |
| Alkylation + Cyclization | Thioxopyrimidine derivatives + α-halogenated esters | Ethanol/DMF | Reflux | 60-78 | Versatile for substituent variation |
| Multicomponent reactions | Aldehydes + Guanidine + β-ketoesters | Solvent mixture | Ambient or reflux | 55-75 | Efficient, broad scope |
Chemical Reactions Analysis
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with DNA or RNA, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Imidazo vs. Triazolo Systems :
- Replaces the imidazo ring with a triazolo[4,3-a]pyrimidine system.
- Exhibits antimicrobial activity (82% yield, mp 206°C) and distinct spectral features (IR C=O at 1666 cm⁻¹; 1H-NMR OCH2CH3 at δ 1.23).
Higher aromatic substitution (two phenyl groups) may enhance lipophilicity compared to the target compound.
Thiazolo Systems :
- Thiazolo[3,2-a]pyrimidine core with a bulky trimethoxybenzylidene substituent.
- Crystal structure reveals a puckered pyrimidine ring (deviation of 0.224 Å) and intermolecular C—H···O hydrogen bonding, contributing to high thermal stability (mp 427–428 K) .
Substituent Variations
- Ester Groups :
- Methyl vs. Ethyl Esters :
Example: Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Mr = 466.50) vs. ethyl esters (Mr ~452–492) .
Aromatic Substitutions :
- Phenyl vs. Methoxybenzylidene Groups :
- Phenyl-substituted analogs () show moderate antimicrobial activity, while methoxybenzylidene derivatives () may enhance hydrogen bonding and crystal packing efficiency.
Spectral Features
*Estimated based on similar compounds.
Biological Activity
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves various chemical reactions that yield derivatives with significant biological activities. The compound's molecular formula is , and it features a carboxylate group that is crucial for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2. In vitro assays revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating a strong potential for therapeutic applications in inflammatory conditions .
Anticonvulsant Activity
Research has also indicated that imidazo[1,2-a]pyrimidine derivatives exhibit anticonvulsant properties. A study reported that certain derivatives significantly reduced seizure activity in animal models, suggesting that this compound may possess similar effects. The mechanism appears to involve modulation of neurotransmitter systems associated with seizure activity .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of imidazo[1,2-a]pyrimidine derivatives has been explored in various cancer cell lines. Notably, some compounds have shown IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The structure–activity relationship studies indicate that modifications in the substituents can enhance the cytotoxic effects against specific cancer types .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to various structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups at position 2 | Enhance anti-inflammatory activity |
| Modifications on the nitrogen atoms | Influence anticonvulsant properties |
| Presence of carboxylate group | Crucial for interaction with COX enzymes |
Preliminary SAR investigations suggest that compounds with specific electron-donating substituents exhibit enhanced potency against COX enzymes and improved cytotoxicity .
Study 1: Anti-inflammatory Activity
In a controlled study using carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in edema comparable to indomethacin. The effective dose (ED50) was calculated at approximately 9.47 μM .
Study 2: Anticonvulsant Efficacy
In another study focused on anticonvulsant efficacy using pentylenetetrazole models, the compound showed promising results in reducing seizure frequency and duration. The pharmacokinetic profile indicated good brain penetration and stability .
Q & A
What are the optimal synthetic routes for Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate, and what are common yield-limiting factors?
A common method involves cyclocondensation of substituted pyridine-2-amines with α-bromo-ketoesters under reflux in ethanol. For example, 6-methyl-pyridin-2-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester were refluxed in ethanol for 6 hours, yielding ~52.6% after pH adjustment and crystallization . Yield limitations often arise from side reactions (e.g., ester hydrolysis or incomplete cyclization). Optimizing reaction time, stoichiometry, and solvent polarity can mitigate these issues.
How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and intermolecular interactions. For example, triclinic (P1) or monoclinic (P21/c) crystal systems with refined R-factors <0.07 (e.g., R = 0.069 in ) validate structural assignments. SHELXL software is widely used for refinement, leveraging least-squares matrix methods and multi-scan absorption corrections . Key parameters include mean C–C bond deviations (e.g., 0.005 Å) and dihedral angles between fused rings (e.g., 1.4° in ).
What spectroscopic techniques are critical for characterizing substituent effects on the imidazo[1,2-a]pyrimidine core?
- 1H/13C NMR : Aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) reveal electronic effects of substituents. For example, methoxy groups deshield adjacent protons .
- IR Spectroscopy : Stretching frequencies for C=O (1720–1730 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm tautomeric forms and hydrogen bonding .
- LC-MS : Validates molecular weight and fragmentation patterns, especially for derivatives with labile substituents .
How do hydrogen bonding patterns influence crystal packing and stability?
Intermolecular C–H⋯O/N hydrogen bonds (e.g., 2.8–3.0 Å) stabilize crystal lattices by forming supramolecular motifs like trimers or chains. Graph set analysis (e.g., Etter’s formalism) classifies these interactions into motifs such as R₂²(8) rings, which are critical for predicting solubility and melting points . For example, highlights hydrogen-bonded dimers in bromo-substituted derivatives, enhancing thermal stability.
What computational methods predict the reactivity and tautomeric forms of this compound?
- DFT Calculations : Model tautomeric equilibria (e.g., keto-enol) using Gibbs free energy comparisons at the B3LYP/6-311++G(d,p) level.
- Molecular Dynamics (MD) : Simulate solvent effects on tautomer prevalence. Polar solvents stabilize zwitterionic forms via solvation .
- Hirshfeld Surface Analysis : Quantifies intermolecular interaction contributions (e.g., π-π stacking vs. H-bonding) from crystallographic data .
How can researchers address discrepancies in reported crystallographic data for similar derivatives?
Cross-validate using:
- Data-to-Parameter Ratios : Ensure ratios >10 (e.g., 15.1 in ) to avoid overfitting .
- R-Factor Comparisons : Discrepancies >0.05 may indicate incomplete refinement or twinning .
- Puckering Coordinates : Apply Cremer-Pople parameters to quantify ring non-planarity and compare with literature (e.g., q₂ for five-membered rings) .
What challenges arise in optimizing reaction conditions to minimize byproducts?
- Byproduct Formation : Competing alkylation or oxidation (e.g., methoxy group demethylation) can occur under acidic/basic conditions. Use inert atmospheres and controlled pH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate) isolates the target compound. Monitor purity via TLC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
